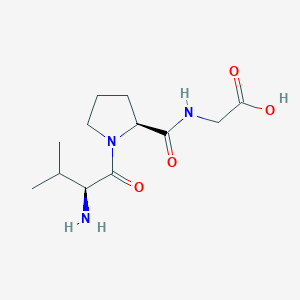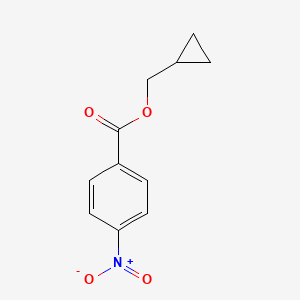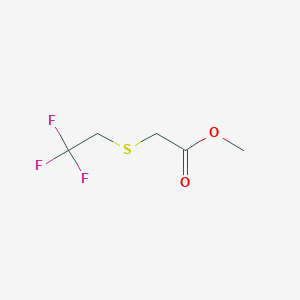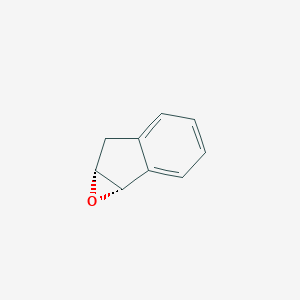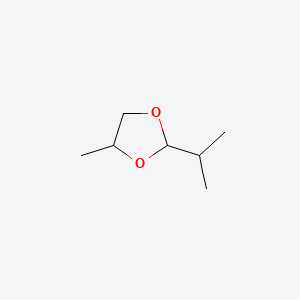
2-Isopropyl-4-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis- And trans-2-isopropyl-4-methyl-1, 3-dioxolane, also known as iso-butyl aldehyde propylene glycol acetal 1 or 1, 3-dioxolane, 4-methyl-2-(1-methylethyl), cis, belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. cis- And trans-2-isopropyl-4-methyl-1, 3-dioxolane is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, cis- and trans-2-isopropyl-4-methyl-1, 3-dioxolane is primarily located in the cytoplasm. cis- And trans-2-isopropyl-4-methyl-1, 3-dioxolane has a winey taste.
Applications De Recherche Scientifique
Synthesis and Characterization in Polymer Chemistry
- Kumar and Negi (2015) described the synthesis of organic compounds including derivatives of 1,3-dioxolane, which were then used to create polymers with high water absorption capacity and potential as viscosifiers (Kumar & Negi, 2015).
Studies in Natural Products
- Bohman et al. (2011) analyzed volatiles from the metasternal glands of Triatoma species, finding new natural products including dioxolane derivatives. This research contributes to the understanding of chemical ecology (Bohman et al., 2011).
Chemical Structure and Properties
- Kametani and Sumi (1972) studied the geometrical isomers of various 1,3-dioxolane derivatives, offering insights into their chemical properties and potential applications (Kametani & Sumi, 1972).
Oxidation and Catalysis Research
- Akbalina et al. (2001) explored the catalytic oxidation of 1,3-dioxolane derivatives, yielding products useful in various chemical processes (Akbalina et al., 2001).
Chemical Synthesis Techniques
Jiang et al. (2007) detailed a method for synthesizing bis(aminomethyl) derivatives of 1,3-dioxolane, demonstrating the versatility of this compound in synthetic chemistry (Jiang et al., 2007).
Taskinen (1974) investigated the thermodynamics of vinyl ethers including 1,3-dioxolane derivatives, providing valuable data for chemical synthesis and reaction modeling (Taskinen, 1974).
Propriétés
| 67879-60-1 | |
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
4-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3 |
Clé InChI |
NWXXKKDLGZLEGH-UHFFFAOYSA-N |
SMILES |
CC1COC(O1)C(C)C |
SMILES canonique |
CC1COC(O1)C(C)C |
| 67879-60-1 | |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


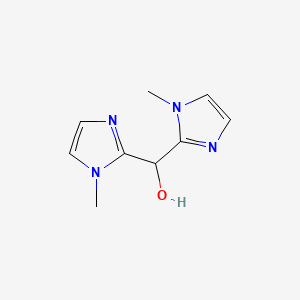
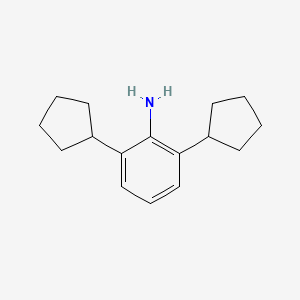

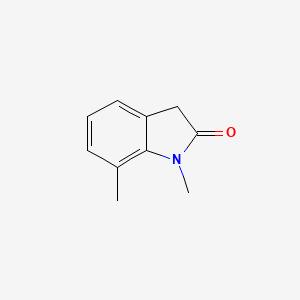
![2-Biphenyl-4-YL-benzo[D]thiazole](/img/structure/B3055849.png)
![2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B3055850.png)



